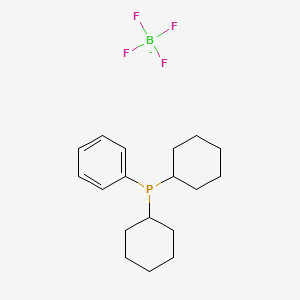
Dicyclohexylphenylphosphine tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylphenylphosphine tetrafluoroborate is a chemical compound with the molecular formula C18H27BF4P and a molecular weight of 361.19 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexylphenylphosphine tetrafluoroborate can be synthesized through the reaction of dicyclohexylphenylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylphenylphosphine tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
Dicyclohexylphenylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of dicyclohexylphenylphosphine tetrafluoroborate involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions that can catalyze various chemical reactions. In biological systems, it can modulate enzyme activity and protein interactions, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylphosphine tetrafluoroborate
- Tricyclohexylphosphine tetrafluoroborate
- Dicyclohexylmethylphosphine tetrafluoroborate
Uniqueness
Dicyclohexylphenylphosphine tetrafluoroborate is unique due to its specific combination of cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages over similar compounds in certain applications .
Eigenschaften
Molekularformel |
C18H27BF4P- |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
dicyclohexyl(phenyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C18H27P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;/q;-1 |
InChI-Schlüssel |
ZVXPXEISQRDKRF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


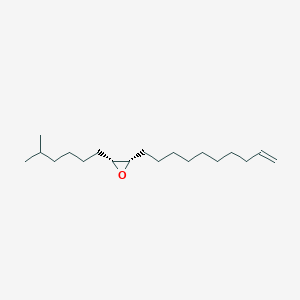
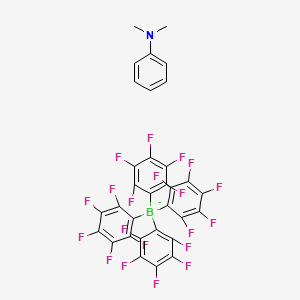
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
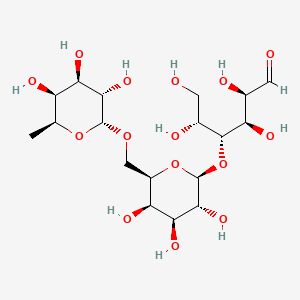
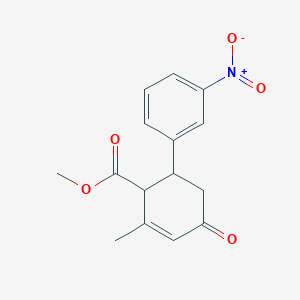
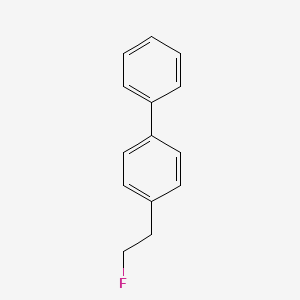
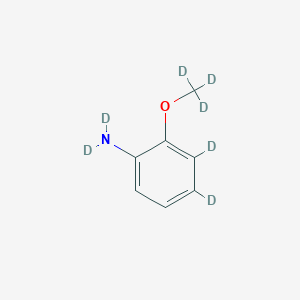
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
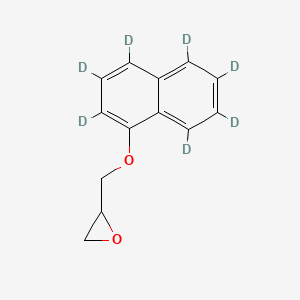
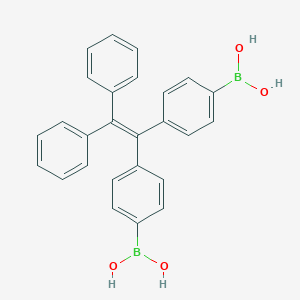
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
